3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 1353878-11-1, molecular formula C15H20N2O4, MW 292.33 g/mol) is a spirocyclic oxazolidinone featuring a 1-oxa-3,8-diazaspiro[4.5]decane core with a 3,4-dimethoxyphenyl substituent at the N-3 position and a free secondary amine at the 8-position piperidine ring. The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold is pharmacologically precedented, with derivatives demonstrating alpha-adrenergic receptor antagonism , inhibition of neural calcium uptake and neuroprotection , and opioid receptor affinity.

Molecular Formula C15H20N2O4
Molecular Weight 292.33 g/mol
CAS No. 1353878-11-1
Cat. No. B1400190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
CAS1353878-11-1
Molecular FormulaC15H20N2O4
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)N2CC3(CCNCC3)OC2=O)OC
InChIInChI=1S/C15H20N2O4/c1-19-12-4-3-11(9-13(12)20-2)17-10-15(21-14(17)18)5-7-16-8-6-15/h3-4,9,16H,5-8,10H2,1-2H3
InChIKeyIGUPZHNAAXMRJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 1353878-11-1): Structural Identity and Scaffold Context for Procurement Decisions


3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 1353878-11-1, molecular formula C15H20N2O4, MW 292.33 g/mol) is a spirocyclic oxazolidinone featuring a 1-oxa-3,8-diazaspiro[4.5]decane core with a 3,4-dimethoxyphenyl substituent at the N-3 position and a free secondary amine at the 8-position piperidine ring . The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold is pharmacologically precedented, with derivatives demonstrating alpha-adrenergic receptor antagonism [1], inhibition of neural calcium uptake and neuroprotection [2], and opioid receptor affinity [3]. The N-3 aryl substitution pattern of this compound distinguishes it from the majority of published analogs, which bear substituents primarily at the 8-position.

Why 3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one Cannot Be Replaced by Generic 8-Substituted Analogs


Within the 1-oxa-3,8-diazaspiro[4.5]decan-2-one chemical class, the site of aryl substitution is a critical determinant of pharmacological profile. The vast majority of biologically characterized derivatives—including the marketed drug fenspiride [1], the alpha-adrenergic blockers 8 and 29 [2], and the preclinical candidate TDN-345/RGH-2716 [3]—bear substituents at the 8-position (piperidine nitrogen). Compound 3-(3,4-dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one instead carries its aryl group at the N-3 position of the oxazolidinone ring, with a free NH at the 8-position. This positional isomerism fundamentally alters hydrogen-bonding capacity, lipophilicity distribution, and conformational dynamics, making functional interchange with 8-substituted analogs pharmacologically invalid without target-specific head-to-head data.

Quantitative Differentiation Evidence for 3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one vs. Closest Analogs


N-3 vs. N-8 Aryl Substitution: Positional Isomerism Separates This Compound from the Most Studied Pharmacological Derivatives

Unlike the clinically and preclinically characterized 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives—fenspiride (8-(2-phenylethyl)), compounds 8/29 (8-[2-(3-indolyl)ethyl] and 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]), and TDN-345 (8-[4,4-bis(4-fluorophenyl)butyl]-3-tert-butyl-4-methylidene)—which all bear their pharmacophoric aryl/aralkyl substituents at the 8-position piperidine nitrogen [1][2], the target compound uniquely places the 3,4-dimethoxyphenyl group at the N-3 position of the oxazolidinone ring. This results in a distinct topological pharmacophore with a free 8-NH (pKa ~9-10, calculated) vs. the tertiary amine (pKa ~7-8) in 8-substituted analogs. The 3,4-dimethoxyphenyl substitution imparts calculated LogP of approximately 1.2 (vs. approximately 2.1 for fenspiride), indicating reduced lipophilicity that may translate to differential CNS penetration and off-target binding profiles .

Medicinal Chemistry Scaffold Differentiation Structure-Activity Relationship

Free 8-NH Piperidine as a Synthetic Diversification Handle: Contrast with 8-Substituted Analogs

The target compound possesses an unsubstituted secondary amine at the 8-position of the piperidine ring (SMILES confirmation: CCNCC2 fragment), whereas fenspiride, TDN-345, and compounds 8/29 all contain tertiary amines at this position (8-NR-substituted) [1][2]. This free amine permits direct participation in amide coupling, reductive amination, sulfonamide formation, and urea synthesis without the need for deprotection steps. In contrast, late-stage functionalization of 8-substituted analogs requires either de novo synthesis or multi-step protection/deprotection sequences [3]. Commercially, the compound is available from Key Organics (BIONET catalog, product MF-0059, purity >95%) and other suppliers (Leyan, purity 98%), indicating established synthetic accessibility [4].

Synthetic Chemistry Fragment-Based Drug Discovery Library Synthesis

Scaffold Pharmacological Precedence: 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives Exhibit Multi-Target Activity Across CNS and Cardiovascular Indications

The 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold has demonstrated quantifiable activity across multiple therapeutically relevant targets. In spontaneously hypertensive rats (SHR), compound 8 (8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one) and compound 29 (3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl] analog) lowered blood pressure via alpha-1 and alpha-2 adrenoceptor antagonism, respectively [1]. Compound 8 showed preference for alpha-1 adrenoceptors while compound 29 was primarily an alpha-2 antagonist, demonstrating that substitution pattern within this scaffold finely tunes receptor subtype selectivity [1]. In neural tissue, several derivatives inhibited veratrine-induced 45Ca-uptake into cerebrocortical synaptosomes; compound 44 (TDN-345/RGH-2716, an 8,3,4-trisubstituted analog) showed outstanding protection against triethyltin (TET)-induced brain edema in rats and was advanced to preclinical development [2]. Additionally, the scaffold has been claimed as an opioid receptor ligand, particularly for the μ-opioid receptor and nociceptin/orphanin FQ peptide (NOP) receptor [3].

Alpha-Adrenergic Receptor Calcium Channel Neuroprotection Opioid Receptor

3,4-Dimethoxyphenyl Group: Electronic and Lipophilic Modulation Compared to Unsubstituted Phenyl and Halophenyl N-3 Analogs

Among the limited set of commercially available N-3 aryl 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, the 3,4-dimethoxyphenyl substituent provides a distinct electronic and steric profile. The closest purchasable N-3 analog is 3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 77211-58-6, MW 232.28, C13H16N2O2) and 3-(3-fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 1047655-91-3, MW 250.27) . The dimethoxy substitution increases molecular weight by 60 Da and adds two hydrogen bond acceptors relative to the parent phenyl analog. The methoxy groups are electron-donating (Hammett σp = -0.27 for p-OCH3), which alters the electron density of the oxazolidinone carbonyl and may modulate metabolic stability (O-demethylation susceptibility) and target binding interactions [1]. The compound's MDL number (MFCD20921597) confirms it is registered in the MDL screening compound database [2].

Physicochemical Properties Lipophilicity Electronic Effects Drug-Likeness

Procurement-Driven Application Scenarios for 3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one


Focused Library Synthesis via 8-NH Derivatization for GPCR or Ion Channel Screening

The free 8-NH piperidine provides a direct synthetic entry point for generating arrays of 8-acyl, 8-sulfonyl, 8-alkyl, and 8-aryl derivatives via robust parallel chemistry. This compound can serve as a core scaffold for exploring SAR at the 8-position while maintaining the N-3-(3,4-dimethoxyphenyl) pharmacophore constant, a strategy supported by the scaffold's demonstrated activity at alpha-adrenoceptors [1] and neural calcium channels [2]. Procurement of 500 mg to 1 g quantities enables the synthesis of 50-100 analogs for initial screening.

Comparative Profiling Against N-3 Phenyl and N-3 Fluorophenyl Analogs in Kinase or PDE Panels

The 3,4-dimethoxyphenyl group is a recognized pharmacophoric element in ATP-competitive kinase inhibitors and PDE inhibitors. This compound can be screened in parallel with 3-phenyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 77211-58-6) and 3-(3-fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one (CAS 1047655-91-3) to establish the contribution of the dimethoxy motif to target affinity and selectivity, leveraging the scaffold's inherent GPCR and ion channel polypharmacology [3].

Fragment-Based Drug Discovery (FBDD) as a Rule-of-3-Compliant spiro Fragment

With MW 292.33 (<300), clogP ~1.2, and 1 H-bond donor, this compound falls within the upper range of Rule-of-3 guidelines for fragment-based screening. Its spirocyclic architecture provides three-dimensional complexity advantageous for fragment elaboration. The compound is listed in the Key Organics BIONET portfolio (MF-0059), a fragment library widely used in FBDD campaigns [4], and is compatible with high-concentration DMSO stock solution preparation for biophysical screening (NMR, SPR, DSF).

Reference Standard for Analytical Method Development in Spirocyclic Oxazolidinone QC

Available at 98% purity (Leyan) and >95% purity (Key Organics), with confirmed molecular identity by InChIKey (IGUPZHNAAXMRJJ-UHFFFAOYSA-N) and SMILES (O=C1OC2(CN1C3=CC=C(OC)C(OC)=C3)CCNCC2) , this compound can serve as a reference standard for HPLC, LC-MS, and NMR method development targeting this spirocyclic oxazolidinone subclass. Storage at 2-8°C with desiccation is recommended based on vendor specifications .

Quote Request

Request a Quote for 3-(3,4-Dimethoxyphenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.